N~1~-(3-CHLORO-4-METHOXYPHENYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-CHLORO-4-METHOXYPHENYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound features a combination of aromatic rings, halogenated substituents, and a pyrazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLORO-4-METHOXYPHENYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Halogenation: Introduction of the chlorine atom to the aromatic ring.
Methoxylation: Addition of the methoxy group to the aromatic ring.
Formation of the pyrazole ring: This step involves cyclization reactions to form the pyrazole moiety.
Acylation: Introduction of the acetamide group to the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLORO-4-METHOXYPHENYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the removal of halogen or other substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
N~1~-(3-CHLORO-4-METHOXYPHENYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-CHLORO-4-METHOXYPHENYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyphenyl derivatives: Compounds with similar aromatic structures and substituents.
Pyrazole-based compounds: Molecules containing the pyrazole ring, which may exhibit similar chemical and biological properties.
Properties
Molecular Formula |
C16H15ClF3N3O2 |
---|---|
Molecular Weight |
373.76g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C16H15ClF3N3O2/c1-25-13-5-4-10(6-11(13)17)21-15(24)8-23-12(9-2-3-9)7-14(22-23)16(18,19)20/h4-7,9H,2-3,8H2,1H3,(H,21,24) |
InChI Key |
UJMVNZOYCGKKDC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.